What are the physical and chemical properties of ethyl cyanoformate?
What are the physical and chemical properties of ethyl cyanoformate?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical, chemical, and reactive properties of ethyl cyanoformate. The information is curated for professionals in research, scientific, and drug development fields, offering a centralized resource for key data and methodologies.
Core Physical and Chemical Properties
Ethyl cyanoformate (CAS No: 623-49-4) is a colorless to pale yellow liquid with a pungent odor.[1][2] It is a versatile reagent in organic synthesis, primarily utilized for the introduction of cyano and ethoxycarbonyl groups.[3]
Table 1: General and Physical Properties of Ethyl Cyanoformate
| Property | Value | References |
| Molecular Formula | C₄H₅NO₂ | [4] |
| Molecular Weight | 99.09 g/mol | [4] |
| Appearance | Clear, colorless liquid | [1][4] |
| Density | 1.003 g/mL at 25 °C | [5] |
| Boiling Point | 115-116 °C | [5] |
| Flash Point | 24 °C (75.2 °F) - closed cup | [6] |
| Refractive Index (n20/D) | 1.381 | [5] |
| Solubility | Miscible with chloroform (B151607) and methanol. Limited solubility in water. | [7] |
Table 2: Spectroscopic Data for Ethyl Cyanoformate
| Spectroscopic Data | Key Features | References |
| ¹H NMR (300 MHz, CDCl₃) | δ 4.41 (q, J=7.2 Hz, 2H), 1.39 (t, J=7.2 Hz, 3H) | [8] |
| ¹³C NMR | Data not explicitly found in a consolidated source, but expected peaks would correspond to the ethyl and cyanoformate groups. | |
| Infrared (IR) Spectroscopy | Characteristic peaks around 2250 cm⁻¹ (C≡N stretch) and 1750-1760 cm⁻¹ (C=O stretch). | [9][10] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 99. Major fragments observed at m/z 54, 29, and 28. | [4][11] |
Chemical Reactivity and Applications
Ethyl cyanoformate is a reactive compound primarily used in organic synthesis.[6] Its reactivity is centered around the electrophilic carbonyl carbon and the cyano group.
Key Reactions:
-
Cyanation Agent: It serves as a source of the cyanide ion for the cyanation of various substrates, including activated olefins and carbonyl compounds.[12]
-
Nucleophilic Attack: The carbonyl group is susceptible to nucleophilic attack.[13]
-
Cycloaddition Reactions: It can act as a dipolarophile in [3+2] cycloaddition reactions with cycloimmonium salts to synthesize imidazo[1,2-a]pyridines.[3] Depending on the substrate, it can also act as a cyano or ethoxycarbonyl donor.
-
Reaction with Amines: Acid-catalyzed reactions with aromatic amines can yield N-substituted amidinoformic acids or ethyl 4-quinazolone-2-carboxylates.
The versatility of ethyl cyanoformate makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[6]
Experimental Protocols
Synthesis of Ethyl Cyanoformate
A common method for the synthesis of ethyl cyanoformate involves the reaction of ethyl chloroformate with a cyanide source. The following is a generalized protocol based on patented procedures.
Materials:
-
Ethyl chloroformate
-
Trimethylsilyl (B98337) nitrile (or other suitable cyanide source like methyltricyanosilane)
-
Catalyst: 1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Dry, inert reaction vessel
-
Nitrogen atmosphere apparatus
-
Distillation apparatus
Procedure:
-
Under a dry nitrogen atmosphere, add ethyl chloroformate and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane to a dry reaction vessel.[9]
-
Cool the stirred mixture to approximately 20°C using a water bath.[9]
-
Add trimethylsilyl nitrile dropwise over approximately 1 hour, maintaining the temperature between 20-30°C.[9]
-
Allow the reaction to proceed to completion (typically 2-3 hours).[14]
-
Isolate the crude ethyl cyanoformate by removing the trimethylsilyl chloride by-product via distillation under reduced pressure.[9]
-
Purify the ethyl cyanoformate by fractional distillation under reduced pressure.[10][15]
Purification
The primary method for purifying ethyl cyanoformate is distillation under reduced pressure to prevent decomposition.[10][15]
Analysis by GC-MS
While a specific, detailed protocol for the analysis of ethyl cyanoformate was not found, a general gas chromatography-mass spectrometry (GC-MS) method can be adapted for purity assessment and identification.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5MS or equivalent) is suitable for separation.[16]
General Parameters (to be optimized):
-
Injector Temperature: 260°C[16]
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.[16]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[16]
-
MS Detector: Scan a mass range appropriate for the expected compound and fragments (e.g., m/z 30-200).
Visualized Workflow and Reaction Pathway
Synthesis and Purification Workflow
Caption: A flowchart illustrating the key stages in the synthesis and purification of ethyl cyanoformate.
General Reactivity Pathway
Caption: A diagram showing the primary modes of chemical reactivity for ethyl cyanoformate.
Safety and Handling
Ethyl cyanoformate is a flammable liquid and vapor.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[17] It may cause irritation to the eyes, skin, and respiratory tract.[1] The compound is also moisture-sensitive and may decompose upon exposure to moist air or water.[1]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][17]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
In case of exposure, immediate medical attention is advised. For spills, use a non-combustible absorbent material and dispose of it as hazardous waste.[17]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl cyanoformate | C4H5NO2 | CID 69336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 氰基甲酸乙酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl cyanoformate | 623-49-4 | FE23042 | Biosynth [biosynth.com]
- 7. Ethyl cyanoformate(623-49-4) IR Spectrum [chemicalbook.com]
- 8. Ethyl cyanoformate(623-49-4) 1H NMR spectrum [chemicalbook.com]
- 9. CA2243691A1 - Process for producing cyanoformate esters - Google Patents [patents.google.com]
- 10. US5852207A - Process for producing cyanoformate esters - Google Patents [patents.google.com]
- 11. Carbonocyanidic acid, ethyl ester [webbook.nist.gov]
- 12. Asymmetric Cyanation of Activated Olefins with Ethyl Cyanoformate Catalyzed by Ti(IV)-Catalyst: A Theoretical Study | MDPI [mdpi.com]
- 13. Nucleophilic attack on cyanoformate induced by co-ordination to ruthenium ammines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. EP0893436B1 - Process for producing cyanoformate esters - Google Patents [patents.google.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. fishersci.com [fishersci.com]
